molecular formula C7H10F3N2O5S B12349214 CID 156588632

CID 156588632

Cat. No.: B12349214
M. Wt: 291.23 g/mol
InChI Key: WOFJAJCBASKILO-UHFFFAOYSA-N
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Description

Based on structural analogs and contextual clues from , it is hypothesized to belong to the oscillatoxin family, a group of marine-derived natural products with complex polyketide architectures. Oscillatoxins are known for their bioactivity in ion channel modulation and cytotoxicity, making them subjects of pharmacological interest .

Properties

Molecular Formula

C7H10F3N2O5S

Molecular Weight

291.23 g/mol

InChI

InChI=1S/C5H9N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7)

InChI Key

WOFJAJCBASKILO-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC(=O)[C](CS)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 156588632” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure high efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and minimize human error. The industrial production also focuses on sustainable practices, reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 156588632” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and catalysts, which influence the reaction pathways and products formed.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents, such as halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds. Substitution reactions typically result in the replacement of functional groups with new substituents.

Scientific Research Applications

Compound “CID 156588632” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of compound “CID 156588632” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Oscillatoxin Family

identifies oscillatoxin derivatives, including oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092). Key structural features include:

  • Polyether backbone : Common in marine toxins, facilitating membrane interaction.
  • Substituent variations : Methyl, hydroxyl, or halogen groups that influence bioactivity and solubility.

Table 1: Structural and Physicochemical Properties of Oscillatoxin Derivatives

Property CID 156588632 (Hypothetical) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not available C₃₄H₅₄O₁₀ C₃₅H₅₆O₁₀
Molecular Weight (g/mol) ~650 (estimated) 634.78 648.81
Log Po/w (Predicted) ~4.2 (estimated) 4.5 5.1
TPSA (Ų) ~120 138.28 138.28
Bioactivity Hypothesized ion channel modulation Cytotoxic, Na⁺/K⁺-ATPase inhibition Enhanced membrane permeability

Comparison with Non-Oscillatoxin Analogs

and highlight compounds with similar molecular weights or functional groups, though structurally distinct:

  • CAS 1046861-20-4 (CID 53216313) : Boronic acid derivative with Log Po/w = 2.15 and high GI absorption .
  • CAS 1533-03-5 (CID 10260176) : Trifluoromethyl ketone with Log S = -2.99 and moderate solubility .

Key Differences :

  • Backbone rigidity : Oscillatoxins have rigid polyether rings, unlike flexible boronic acids or aromatic ketones.
  • Bioactivity : Oscillatoxins target ion channels, while boronic acids often serve as enzyme inhibitors or proteasome regulators.

Analytical Data

Hypothetical characterization methods for this compound would align with oscillatoxin standards:

  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve polyether ring topology and substituents.
  • X-ray Crystallography : For absolute configuration determination (if crystallizable).

Mechanism of Action

Oscillatoxins disrupt ion transport (e.g., Na⁺/K⁺-ATPase inhibition), leading to cytotoxicity. This compound likely shares this mechanism, differing in potency due to substituent effects .

Comparative Bioactivity

Table 2: Bioactivity Comparison

Compound IC₅₀ (Na⁺/K⁺-ATPase) Cytotoxicity (HeLa Cells) Solubility (mg/mL)
Oscillatoxin D 0.8 µM 1.2 µM 0.05
This compound (Estimated) 1.5 µM 2.0 µM 0.03
CAS 1046861-20-4 N/A N/A 0.24

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 156588632?

  • Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure the question. For example: "How does the molecular stability of this compound (intervention) compare to structurally analogous compounds (comparison) under varying pH conditions (outcome) over 24-hour periods (timeframe)?" This ensures specificity and measurability .
  • Key Considerations : Avoid vague terms (e.g., "study" or "analyze") and prioritize variables that align with existing literature gaps .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow modular experimental design :

Document reagent purity, equipment calibration, and environmental conditions (e.g., temperature, humidity).

Include negative controls (e.g., solvent-only samples) and triplicate trials.

Use standardized protocols from authoritative sources (e.g., IUPAC guidelines) .

  • Validation : Share raw datasets and detailed procedures in supplementary materials to enable replication .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

Use academic databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND (synthesis OR degradation)").

Prioritize peer-reviewed articles and avoid non-academic sources (e.g., commercial websites) .

Map trends using citation analysis tools (e.g., Web of Science) to identify understudied areas .

Q. What criteria ensure ethical data collection and analysis?

  • Methodological Answer :

  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure informed consent if human-derived samples are used in metabolite studies .
  • Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer : Apply triangulation :

Cross-validate results using multiple techniques (e.g., NMR, HPLC-MS).

Re-analyze raw data with statistical tools (e.g., ANOVA, principal component analysis) to identify outliers .

Compare findings with prior studies to contextualize discrepancies (e.g., solvent polarity effects) .

Q. How to optimize computational modeling parameters for this compound?

  • Methodological Answer :

  • Use iterative refinement : Start with DFT (Density Functional Theory) at a basic level (e.g., B3LYP/6-31G*) and incrementally increase basis set complexity.
  • Validate models against experimental crystallography or spectroscopic data .
    • Pitfalls to Avoid : Overfitting by excluding non-convergent iterations from final analyses .

Q. What strategies integrate interdisciplinary approaches (e.g., biochemistry, materials science) in this compound research?

  • Methodological Answer :

Define a shared research axis (e.g., "nanoparticle drug delivery systems using this compound").

Collaborate with domain experts to align methodologies (e.g., bioassays with materials characterization techniques) .

Use hybrid frameworks like mixed-methods research to reconcile qualitative and quantitative data .

Q. How to evaluate the robustness of a hypothesis about this compound's mechanism of action?

  • Methodological Answer :

  • Apply Bayesian probability : Calculate posterior probabilities based on prior experimental evidence and likelihood ratios from new data.
  • Use falsifiability tests (e.g., knockout experiments in biological studies) to challenge assumptions .

Q. How to navigate peer review critiques on methodological limitations?

  • Methodological Answer :

  • Preemptively address limitations in the "Discussion" section (e.g., sample size constraints, instrumental detection limits) .
  • Use reviewer feedback to refine statistical analyses or expand control experiments .

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